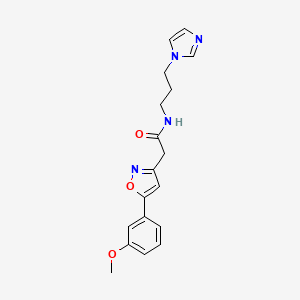![molecular formula C15H13Cl2N3O3 B2810729 methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylcarbamate CAS No. 1259166-80-7](/img/structure/B2810729.png)
methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylcarbamate, also known as chlorantraniliprole, is a novel insecticide that has gained significant attention in the scientific community due to its unique mechanism of action and high efficacy against a wide range of insect pests.
Mecanismo De Acción
Chlorantraniliprole acts as a potent insecticide by targeting the ryanodine receptor (RyR) in insect muscle cells. This receptor plays a critical role in muscle contraction and is essential for normal insect physiology. Chlorantraniliprole binds to the RyR and causes a sustained release of calcium ions, leading to hypercontraction of the insect muscles and ultimately death. This unique mode of action makes methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylcarbamateliprole highly effective against insect pests while minimizing its impact on non-target organisms.
Biochemical and Physiological Effects
Chlorantraniliprole has been shown to have a minimal impact on non-target organisms, including mammals, birds, and fish. However, it can have some effects on beneficial insects such as honeybees and parasitoids, although these effects are generally minimal and depend on the specific application method and dosage used. Chlorantraniliprole is rapidly metabolized in mammals and excreted in the urine, with no evidence of accumulation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Chlorantraniliprole has several advantages for use in laboratory experiments, including its high potency against target pests, selectivity towards target organisms, and unique mode of action. However, it can be challenging to work with due to its low solubility in water and some organic solvents, which can limit its application in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylcarbamateliprole, including the development of new formulations and application methods to enhance its efficacy and reduce its impact on non-target organisms. Other areas of research could include the investigation of potential resistance mechanisms in target pests, the development of new insecticides based on the same mode of action as methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylcarbamateliprole, and the exploration of its potential use in other areas such as agriculture, public health, and veterinary medicine.
Conclusion
In conclusion, methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylcarbamateliprole is a highly effective and selective insecticide that has gained significant attention in the scientific community due to its unique mode of action and high efficacy against a wide range of insect pests. Its use in laboratory experiments and potential applications in other areas make it an exciting area of research for the future.
Métodos De Síntesis
Chlorantraniliprole is synthesized through a multistep process that involves the reaction of 3,6-dichloropyridine-2-carboxylic acid with 4-aminobenzonitrile to form 4-(3,6-dichloropyridine-2-amido)phenyl)acetonitrile. This intermediate is then reacted with methyl isocyanate and N-methylpyrrolidone to form the final product, methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylcarbamate.
Aplicaciones Científicas De Investigación
Chlorantraniliprole has been extensively studied for its efficacy against a wide range of insect pests, including lepidopteran, coleopteran, and hemipteran species. It has been shown to have a high level of selectivity towards target pests, with minimal impact on non-target organisms such as bees and beneficial insects. Chlorantraniliprole has also been studied for its potential use in integrated pest management programs, where it can be used in combination with other insecticides or biological control agents to enhance pest control efficacy.
Propiedades
IUPAC Name |
methyl N-[4-[(3,6-dichloropyridine-2-carbonyl)amino]phenyl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O3/c1-20(15(22)23-2)10-5-3-9(4-6-10)18-14(21)13-11(16)7-8-12(17)19-13/h3-8H,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUIVFUTJOWAGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=N2)Cl)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,3-Dimethylphenyl)-5-[(3-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2810646.png)
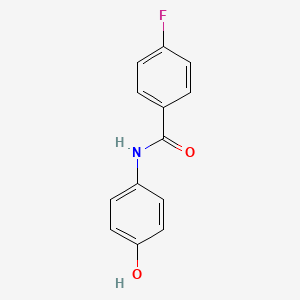
![4-chloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2810653.png)
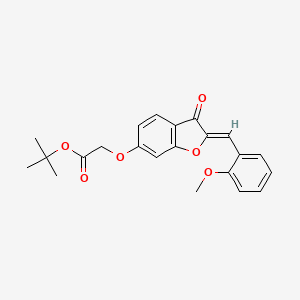



![1-[1,1'-Biphenyl]-4-yl-3-(4-chloro-3-nitroanilino)-1-propanone](/img/structure/B2810660.png)
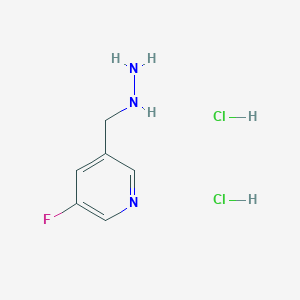
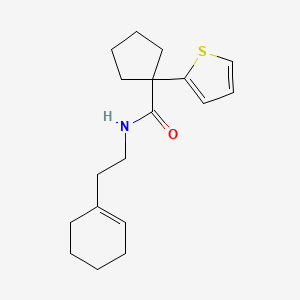

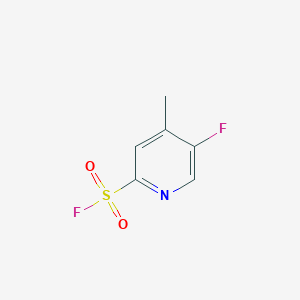
![2-bromo-5-fluoro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2810667.png)
